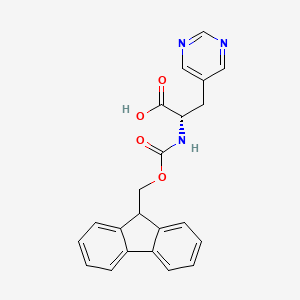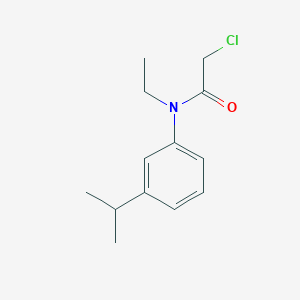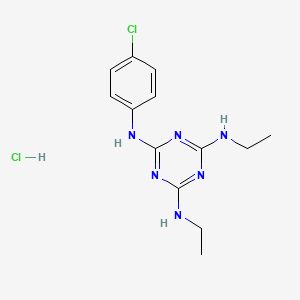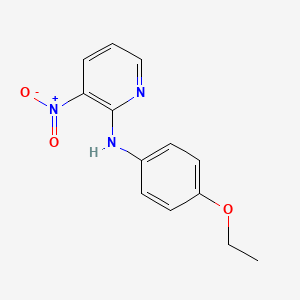![molecular formula C14H15Cl2N3 B2534093 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1458593-59-3](/img/structure/B2534093.png)
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This procedure employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The molecular formula of “1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride” is C14H13N3 . The average mass is 224.258 Da and the monoisotopic mass is 224.094955 Da .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They have been found to have a wide range of biological properties .Physical And Chemical Properties Analysis
The storage temperature for “1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride” is 28°C .Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride and its analogues, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, especially with AT-rich sequences. This property makes them valuable in fluorescent DNA staining, allowing for cell analysis in plant biology, chromosome studies, and flow cytometry. These compounds also serve as models for studying DNA sequence recognition and binding mechanisms, contributing to drug design (Issar & Kakkar, 2013).
Radioprotection and Topoisomerase Inhibition
Derivatives of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride have been explored for their use as radioprotectors and inhibitors of topoisomerase, an enzyme involved in DNA replication. This exploration stems from their ability to interact with DNA, offering a pathway to protect against radiation damage and to target cancer cells by inhibiting DNA replication processes (Issar & Kakkar, 2013).
Development of Optoelectronic Materials
Compounds including quinazolines and pyrimidines, structurally related to benzimidazole derivatives, have been researched for their applications in optoelectronic materials. These materials are significant for developing organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The incorporation of benzimidazole derivatives into π-extended systems enhances electroluminescent properties, indicating their potential in fabricating advanced optoelectronic devices (Lipunova et al., 2018).
Anticancer Research
Research on benzimidazole hybrids has highlighted their anticancer potential through various mechanisms, such as DNA intercalation, enzyme inhibition, and tubulin interaction. These derivatives show promise as anticancer agents, offering new avenues for the development of targeted therapies. The diversity in mechanism suggests their versatility in addressing different types of cancer, emphasizing the importance of structural modifications to enhance efficacy and selectivity (Akhtar et al., 2019).
Mechanism of Action in Fungicides and Anthelmintics
Benzimidazole fungicides operate by specifically inhibiting microtubule assembly, binding to the tubulin molecule. This action makes them effective in agricultural and veterinary applications, providing a tool for studying fungal cell biology and the development of antifungal agents. The detailed understanding of their mechanism of action has been crucial for optimizing their use and exploring new therapeutic applications (Davidse, 1986).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;;/h1-8,10H,9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXCHMNYKXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)


![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)


